![molecular formula C20H19N3O2S B3538953 N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenylacetamide](/img/structure/B3538953.png)
N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenylacetamide
Overview
Description
N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenylacetamide, commonly known as ATD, is a potent inhibitor of the enzyme aromatase. Aromatase is responsible for the conversion of androgens to estrogens, which plays a crucial role in various physiological processes. ATD has been extensively studied for its potential applications in scientific research, especially in the fields of endocrinology and oncology.
Mechanism of Action
ATD works by binding to the active site of the aromatase enzyme, thereby blocking the conversion of androgens to estrogens. This results in a decrease in estrogen levels, which can have various effects on the body depending on the specific physiological processes involved.
Biochemical and Physiological Effects:
ATD has been shown to have a number of biochemical and physiological effects. In addition to its effects on estrogen and testosterone levels, ATD has been shown to have anti-inflammatory and antioxidant properties. It has also been studied for its potential effects on bone health, with some studies suggesting that it may have a protective effect against osteoporosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ATD in scientific research is its potency as an aromatase inhibitor. It has been shown to be effective at relatively low concentrations, making it a cost-effective option for researchers. However, one limitation of using ATD is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on ATD. One area of interest is its potential applications in the treatment of estrogen-dependent diseases such as breast cancer. Further studies are needed to determine the optimal dosages and treatment regimens for ATD in these contexts. Additionally, more research is needed to fully understand the effects of ATD on testosterone levels and its potential applications in the treatment of male hypogonadism. Finally, there is potential for the development of more selective aromatase inhibitors based on the structure of ATD, which could have improved efficacy and fewer off-target effects.
Scientific Research Applications
ATD has been widely used in scientific research as an aromatase inhibitor. It has been shown to be effective in reducing the levels of estrogen in the body, which has potential applications in the treatment of estrogen-dependent diseases such as breast cancer. ATD has also been studied for its effects on testosterone levels, with some studies suggesting that it may increase testosterone levels in men.
properties
IUPAC Name |
2-phenyl-N-[5-[(2-prop-2-enylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-2-8-16-11-6-7-12-17(16)25-14-19-22-23-20(26-19)21-18(24)13-15-9-4-3-5-10-15/h2-7,9-12H,1,8,13-14H2,(H,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIOAFXYULIIEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC2=NN=C(S2)NC(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-[5-[(2-prop-2-enylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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